molecular formula C11H13N5 B7788587 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine

Cat. No.: B7788587
M. Wt: 215.25 g/mol
InChI Key: DSSCXCDTPABWJX-UHFFFAOYSA-N
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Description

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6th position and a pyridin-3-ylmethyl group at the 4th position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine can be achieved through various synthetic routes. One common method involves the reaction of 6-methyl-2,4-diaminopyrimidine with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as cobalt ferrite nanoparticles.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrimidine derivatives with modified electronic properties.

Scientific Research Applications

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.

    Biological Studies: It serves as a tool compound for studying the biological pathways involving pyrimidine derivatives.

    Chemical Biology: The compound is used in chemical biology research to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Nilotinib: Another tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.

    Dasatinib: A broad-spectrum kinase inhibitor used for the treatment of various cancers.

Uniqueness

6-Methyl-N4-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards different molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

6-methyl-4-N-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-8-5-10(16-11(12)15-8)14-7-9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H3,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSCXCDTPABWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671853
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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